N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, also known as ISO-1, is a small molecule inhibitor that has been studied extensively in the field of cancer research. This compound was first synthesized in 2000 and has since been shown to have potential therapeutic applications in the treatment of cancer.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide involves binding to the active site of MIF and inhibiting its enzymatic activity. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which can contribute to the development and progression of cancer.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, one limitation is that its specificity for MIF may limit its effectiveness in treating certain types of cancer that do not rely on MIF for their growth and survival.
Future Directions
There are several potential future directions for research on N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide. One direction is to explore its potential as a therapeutic agent in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential as a treatment for other inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to better understand the mechanisms underlying its anti-cancer effects and to identify potential biomarkers that could be used to predict patient response to treatment with this compound.
Synthesis Methods
The synthesis of N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 5-isoquinolinyloxyacetic acid with benzylamine to form the corresponding amide. This intermediate is then reacted with 1,3-oxazole-4-carboxylic acid to form the final product, this compound.
Scientific Research Applications
N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been shown to have potential therapeutic applications in the treatment of cancer. Specifically, it has been shown to inhibit the activity of a protein called macrophage migration inhibitory factor (MIF), which is involved in the regulation of inflammation and immune responses. MIF has also been implicated in the development and progression of cancer, making it an attractive target for cancer therapy.
Properties
IUPAC Name |
N-benzyl-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21(23-11-15-5-2-1-3-6-15)18-13-27-20(24-18)14-26-19-8-4-7-16-12-22-10-9-17(16)19/h1-10,12-13H,11,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOFXDUWYHYDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=COC(=N2)COC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.